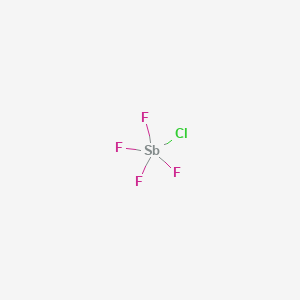Antimony chloride fluoride (SbClF4)
CAS No.: 15588-48-4
Cat. No.: VC16201324
Molecular Formula: ClF4Sb
Molecular Weight: 233.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15588-48-4 |
|---|---|
| Molecular Formula | ClF4Sb |
| Molecular Weight | 233.21 g/mol |
| IUPAC Name | chloro(tetrafluoro)-λ5-stibane |
| Standard InChI | InChI=1S/ClH.4FH.Sb/h5*1H;/q;;;;;+5/p-5 |
| Standard InChI Key | KHQOINBDOYWDPE-UHFFFAOYSA-I |
| Canonical SMILES | F[Sb](F)(F)(F)Cl |
Introduction
Chemical Identity and Basic Properties
Antimony chloride fluoride (SbClF4) is identified by the CAS Registry Number 15588-48-4 and the IUPAC name chloro(tetrafluoro)-λ⁵-stibane. Its molecular structure consists of an antimony atom centrally bonded to one chlorine and four fluorine atoms, forming a trigonal bipyramidal geometry . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | ClF4Sb |
| Molecular Weight | 233.21 g/mol |
| CAS No. | 15588-48-4 |
| IUPAC Name | chloro(tetrafluoro)-λ⁵-stibane |
| SMILES Notation | FSb(F)(F)Cl |
| Standard InChI Key | KHQOINBDOYWDPE-UHFFFAOYSA-I |
The compound is classified as a Lewis acid due to its ability to accept electron pairs, a property exploited in fluorination reactions. Its synthesis and stability remain challenging, as it tends to form dynamic equilibria with related antimony halides under varying conditions .
Synthesis and Preparation Methods
SbClF4 is typically synthesized through controlled reactions between antimony trihalides and halogen sources. Two primary routes have been documented:
Halogen Exchange Reactions
The reaction of antimony trifluoride (SbF3) with chlorine gas (Cl2) under controlled temperatures yields SbClF4 as an intermediate. This exothermic process is often moderated by solvents or inert atmospheres to prevent overhalogenation :
Coordination with Antimony Pentachloride
SbClF4 can also form via the interaction of SbCl5 with hydrogen fluoride (HF) or fluorine donors. This method produces a mixture of antimony chloride fluorides, requiring precise stoichiometric control to isolate SbClF4 :
Challenges in Isolation:
-
Stability Issues: SbClF4 is less stable than SbCl3F2 or SbCl4F, often decomposing into SbCl5 and SbF3 under thermal stress.
-
Purification Complexity: Chromatographic or distillation methods are required to separate SbClF4 from coexisting halides, complicating large-scale production .
Structural and Crystallographic Insights
X-ray diffraction studies reveal that SbClF4 adopts a distorted trigonal bipyramidal geometry, with the antimony atom at the center . Key structural features include:
In the solid state, SbClF4 forms polymeric chains through bridging fluorine atoms, enhancing its thermal stability compared to monomeric analogues like AsF3 .
Reactivity and Mechanistic Behavior
Fluorination Mechanisms
SbClF4 acts as a fluorinating agent in organic chemistry, facilitating chlorine-to-fluorine substitution via a Lewis acid-mediated pathway. The proposed mechanism involves:
-
Coordination: SbClF4 binds to a chlorinated organic substrate (e.g., CCl4), polarizing the C–Cl bond.
-
Halogen Exchange: A fluoride ion replaces chlorine, forming R–F and regenerating SbCl5 as a by-product .
Hydrolytic Sensitivity
SbClF4 undergoes slow hydrolysis in aqueous environments, producing antimony oxyhalides and hydrofluoric acid:
This reactivity limits its use in protic solvents but is advantageous in anhydrous fluorination systems.
Applications in Industrial and Research Contexts
Organic Fluorination
SbClF4 is employed in the Swarts reaction to synthesize fluorocarbons, albeit less commonly than SbF3 or SbCl3F2 . For example, it converts chloroform (CHCl3) to chlorodifluoromethane (CHClF2), a precursor to refrigerants .
Catalysis
In polymer chemistry, SbClF4 catalyzes the oligomerization of fluorinated alkenes by stabilizing carbocation intermediates through Lewis acid-base interactions.
Limitations and Alternatives
-
Low Thermal Stability: SbClF4 decomposes above 150°C, restricting high-temperature applications .
-
Competing Agents: SbF5 and SbCl4F are often preferred for their higher efficiency and ease of handling .
Future Research Directions
-
Stabilization Strategies: Developing ligands or matrices to enhance SbClF4’s thermal stability.
-
Mechanistic Studies: Elucidating its role in fluorination cascades using in-situ spectroscopic techniques.
-
Environmental Impact: Assessing its persistence and toxicity in ecosystems to guide disposal protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume